(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 2321342-31-6
VCID: VC4802019
InChI: InChI=1S/C15H21NO3S2/c17-7-8-19-15(5-10-20-11-6-15)12-16-14(18)4-3-13-2-1-9-21-13/h1-4,9,17H,5-8,10-12H2,(H,16,18)/b4-3+
SMILES: C1CSCCC1(CNC(=O)C=CC2=CC=CS2)OCCO
Molecular Formula: C15H21NO3S2
Molecular Weight: 327.46

(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

CAS No.: 2321342-31-6

Cat. No.: VC4802019

Molecular Formula: C15H21NO3S2

Molecular Weight: 327.46

* For research use only. Not for human or veterinary use.

(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide - 2321342-31-6

Specification

CAS No. 2321342-31-6
Molecular Formula C15H21NO3S2
Molecular Weight 327.46
IUPAC Name (E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C15H21NO3S2/c17-7-8-19-15(5-10-20-11-6-15)12-16-14(18)4-3-13-2-1-9-21-13/h1-4,9,17H,5-8,10-12H2,(H,16,18)/b4-3+
Standard InChI Key WNZYFIUHOCBGPJ-ONEGZZNKSA-N
SMILES C1CSCCC1(CNC(=O)C=CC2=CC=CS2)OCCO

Introduction

The compound (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule featuring a complex structure with functional groups that suggest potential biological and chemical applications. It incorporates a tetrahydrothiopyran scaffold, a hydroxyethoxy substituent, and a thiophene ring, all of which are linked through an acrylamide backbone. This article provides an in-depth exploration of its chemical properties, synthesis, potential applications, and structural significance.

Structural Features

The compound's molecular structure can be dissected into three primary regions:

  • Tetrahydrothiopyran Core: A six-membered sulfur-containing heterocyclic ring in its saturated form, functionalized with a hydroxyethoxy group at the 4-position.

  • Acrylamide Moiety: The (E)-configuration of the acrylamide ensures geometric specificity, which may influence its biological activity.

  • Thiophene Ring: A five-membered aromatic sulfur-containing ring that often enhances electronic properties and bioactivity.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions to introduce the hydroxyethoxy group and the thiophene ring while maintaining the (E)-configuration of the acrylamide moiety. A plausible synthetic route includes:

  • Preparation of Tetrahydrothiopyran Derivative: Functionalizing tetrahydrothiopyran with a hydroxyethoxy substituent.

  • Formation of Acrylamide Linkage: Coupling the thiopyran derivative with an acrylamide precursor under controlled conditions to ensure (E)-selectivity.

  • Incorporation of Thiophene: Using thiophene-based reagents to attach the aromatic sulfur-containing ring.

Potential Applications

The compound's structural features suggest it may have applications in medicinal chemistry and materials science:

  • Pharmaceuticals: The presence of an amide group and heterocyclic rings indicates potential as a drug candidate for enzyme inhibition or receptor modulation.

  • Biological Activity: Thiophene-containing compounds are often studied for antimicrobial, anti-inflammatory, or anticancer properties.

  • Materials Science: The electron-rich thiophene ring could make this compound relevant for electronic or optoelectronic applications.

Table 2: Hypothetical Biological Activities

Activity TypeMechanismSupporting Evidence from Analogues
AntimicrobialCell wall disruptionKnown activity of thiophene rings
Anti-inflammatoryCOX/LOX inhibitionAmide-based enzyme inhibitors
AnticancerDNA interactionAcrylamide derivatives

Analytical Characterization

To confirm the identity and purity of this compound, several analytical techniques would be employed:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR to determine chemical shifts and verify structural integrity.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations such as amide (C=OC=O) and hydroxyl (OH-OH).

  • X-ray Crystallography: To determine the precise three-dimensional conformation.

Challenges and Future Directions

While this compound appears promising, challenges remain in optimizing its synthesis for scalability and exploring its full range of applications:

  • Synthetic Optimization: Developing cost-effective and environmentally friendly methods for large-scale production.

  • Biological Testing: Conducting in vitro and in vivo studies to evaluate pharmacological properties.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency or selectivity.

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